Lipophilicity and Physicochemical Property Comparison of 2',5'- vs. 3',5'-Bis(trifluoromethyl)acetophenone
The 2',5'-bis(trifluoromethyl)acetophenone regioisomer exhibits a significantly different lipophilicity profile compared to the 3',5'-analog. The calculated LogP for the 2',5'-isomer is 4.16, whereas the 3',5'-isomer (CAS 30071-93-3) has a reported density of 1.422 g/mL and a boiling point of 95-98°C at 15 mmHg, indicating substantially different intermolecular interactions and predicted bioavailability [1][2].
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | LogP = 4.16 |
| Comparator Or Baseline | 3',5'-Bis(trifluoromethyl)acetophenone: Data for LogP not available, but differing density (1.422 g/mL) and boiling point (95-98°C at 15 mmHg) indicate distinct physicochemical properties [2] |
| Quantified Difference | LogP difference: Data not directly comparable, but distinct properties noted |
| Conditions | Calculated LogP (Advanced Chemistry Development software V11.02) [1] |
Why This Matters
Differences in LogP and physical properties between regioisomers directly impact solubility, membrane permeability, and pharmacokinetic profiles in drug development, making isomer-specific procurement essential for reproducible research outcomes.
- [1] Hangzhou Bingpu Chemical. 2',5'-Bis(trifluoromethyl)acetophenone, 98%. Product WR185901. View Source
- [2] ChemWhat. 3′,5′-Bis(trifluoromethyl)acetophenone. CAS: 30071-93-3. View Source
